(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a chlorothiophene group, a trifluoromethyl group, a pyrimidine ring, and a piperazine ring . These groups contribute to the compound’s unique chemical properties and potential applications.Scientific Research Applications
Synthesis and Imaging Applications
The compound has been explored for its potential in synthesizing new positron emission tomography (PET) agents, specifically targeting LRRK2 enzyme imaging in Parkinson's disease. A study detailed the synthesis of a reference standard and its precursor, leading to the creation of a target tracer with high radiochemical yield and purity. This development signifies its importance in neurological research and potential diagnostic applications (Wang et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Another research avenue involves the compound's derivatives being synthesized for antimicrobial and anti-inflammatory purposes. Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticonvulsant Drug Analysis
The structural and electronic properties of anticonvulsant drugs, including those related to the compound , have been analyzed to understand their action mechanisms. The crystal structures of these drugs reveal critical interactions and conformations, providing insights into their effectiveness and potential modifications for enhanced efficacy (Georges et al., 1989).
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4OS/c1-9-20-11(15(17,18)19)8-13(21-9)22-4-6-23(7-5-22)14(24)10-2-3-12(16)25-10/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLUFMCJZZAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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